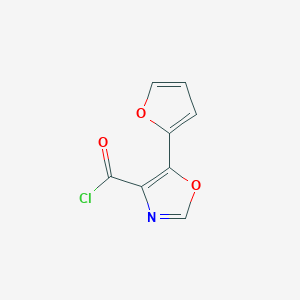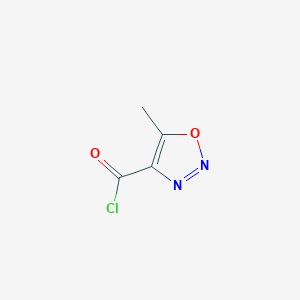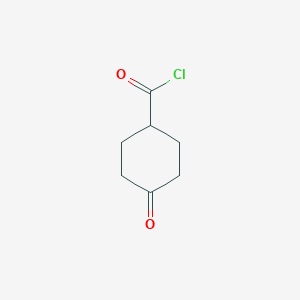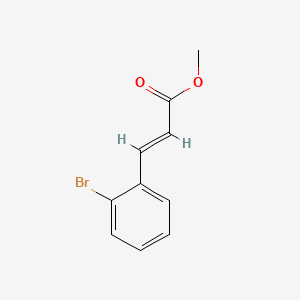
(E)-Methyl 3-(2-bromophenyl)acrylate
Vue d'ensemble
Description
(E)-Methyl 3-(2-bromophenyl)acrylate is an organic compound that belongs to the class of cinnamic acid derivatives. It is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl ester group attached to the acrylate moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Methyl 3-(2-bromophenyl)acrylate typically involves the Heck reaction, a palladium-catalyzed coupling reaction between an aryl halide and an alkene. The general procedure includes the following steps:
Starting Materials: 2-bromobenzaldehyde and methyl acrylate.
Catalyst: Palladium acetate (Pd(OAc)₂).
Ligand: Triphenylphosphine (PPh₃).
Base: Triethylamine (Et₃N).
Solvent: Tetrahydrofuran (THF).
The reaction is carried out under an inert atmosphere (argon or nitrogen) at elevated temperatures (around 100°C) for several hours. The product is then purified by column chromatography to obtain this compound in high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-Methyl 3-(2-bromophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products:
Oxidation: 3-(2-bromophenyl)acrylic acid.
Reduction: 3-(2-bromophenyl)propanol.
Substitution: 3-(2-aminophenyl)acrylate or 3-(2-thiophenyl)acrylate.
Applications De Recherche Scientifique
(E)-Methyl 3-(2-bromophenyl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: The compound is used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-Methyl 3-(2-bromophenyl)acrylate involves its interaction with molecular targets through its functional groups. The bromine atom and the ester group play crucial roles in its reactivity. The compound can undergo nucleophilic attack at the carbonyl carbon of the ester group, leading to various transformations. Additionally, the bromine atom can participate in halogen bonding and other interactions with biological molecules, influencing its biological activity.
Comparaison Avec Des Composés Similaires
(E)-Ethyl 3-(2-bromophenyl)acrylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
(E)-Methyl 3-(4-bromophenyl)acrylate: Similar structure but with the bromine atom at the para position of the phenyl ring.
(E)-Methyl 3-(2-chlorophenyl)acrylate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: (E)-Methyl 3-(2-bromophenyl)acrylate is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the methyl ester group These structural features confer distinct reactivity and biological activity compared to its analogs
Propriétés
IUPAC Name |
methyl (E)-3-(2-bromophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHZPTVKKKVMHT-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
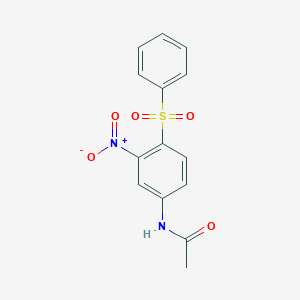
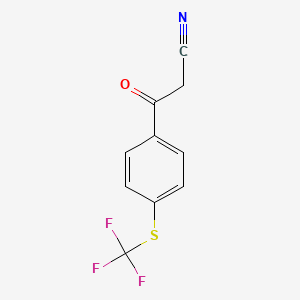


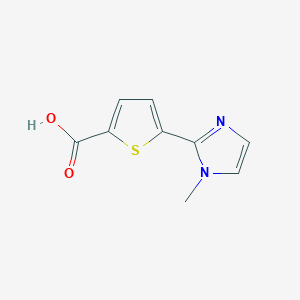
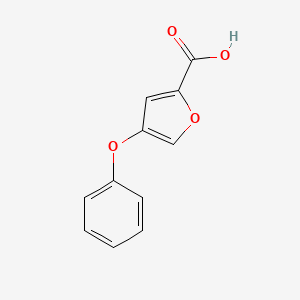
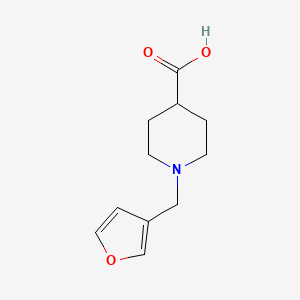
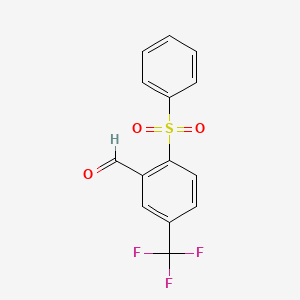
![Imidazo[1,2-b]isoxazole-2-carboxylic acid](/img/structure/B3043749.png)

